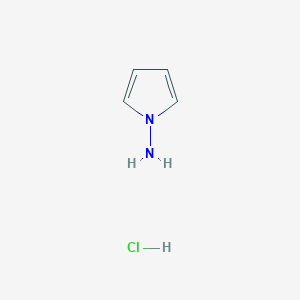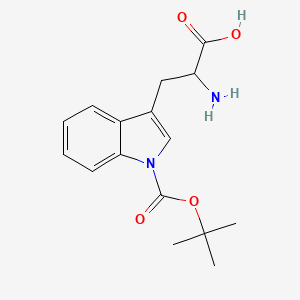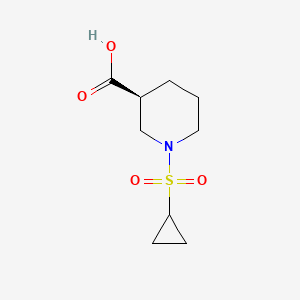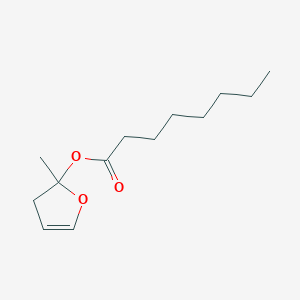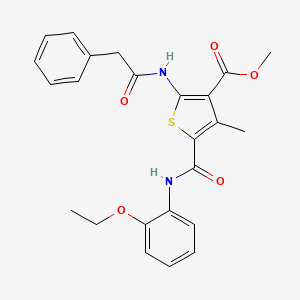![molecular formula C16AlF36LiO4 B12078343 lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves the reaction of lithium with tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]aluminum. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions include maintaining a low temperature and using a solvent such as ethylene carbonate:dimethyl carbonate mixture (v/v, 50:50) to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the reactive nature of the compounds involved .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions are possible, especially when the compound is exposed to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions can lead to the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide has several scientific research applications, including:
Biology: The compound’s unique properties make it a subject of interest in biological research, particularly in studies involving ion transport and membrane stability.
Mécanisme D'action
The mechanism of action of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves its interaction with lithium ions and other components in the system. The compound’s high stability and resistance to oxidation and reduction make it an effective electrolyte in high-voltage applications. Its molecular structure allows for efficient ion transport and minimal degradation over time .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries but less stable compared to lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide.
Lithium fluorosulfonylimide (LiFSI): Another alternative with good stability but prone to corrosion at higher voltages.
Uniqueness
This compound stands out due to its superior stability and resistance to atmospheric conditions. This makes it particularly suitable for high-voltage applications where other compounds may fail .
Propriétés
Formule moléculaire |
C16AlF36LiO4 |
|---|---|
Poids moléculaire |
974.1 g/mol |
Nom IUPAC |
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide |
InChI |
InChI=1S/4C4F9O.Al.Li/c4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;;/q4*-1;+3;+1 |
Clé InChI |
GDLAGWAOQFKUAB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



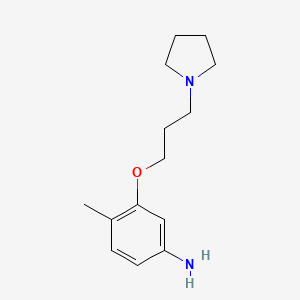
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)

